9,10-Di-p-tolylanthracene
Overview
Description
9,10-Di-p-tolylanthracene is a photoluminescent small molecule . It is a polycyclic aromatic hydrocarbon and has the appearance of a slightly yellow powder . It is used as a sensitizer in chemiluminescence and in lightsticks to produce blue light . It is also a molecular organic semiconductor, used in blue OLEDs and OLED-based displays .
Molecular Structure Analysis
The empirical formula of 9,10-Di-p-tolylanthracene is C28H22 . It has a molecular weight of 358.47 . The SMILES string representation of its structure isCc1ccc (cc1)-c2c3ccccc3c (-c4ccc (C)cc4)c5ccccc25
. Physical And Chemical Properties Analysis
9,10-Di-p-tolylanthracene has a melting point of 279.4-280.9 °C . It has a maximum absorption wavelength (λmax) of 376 nm .Scientific Research Applications
1. Molecular Conformations and Structural Analysis
The molecular conformations of derivatives related to 9,10-Di-p-tolylanthracene, such as 9,10-diphenylanthracene, have been investigated using X-ray diffraction. These studies are essential for understanding the structural properties and potential applications of these compounds in various fields, including materials science and organic chemistry (Becker, Langer, Sieler, & Becker, 1992).
2. Photophysical Properties for Upconversion
Research on anthracene derivatives, including 9,10-Di-p-tolylanthracene, focuses on their photophysical properties. They are used as triplet acceptors for efficient green-to-blue low-power upconversion in organic materials. This application is significant in the development of advanced photonic and electronic devices (Liang, Sun, Ye, Wang, Tao, Wang, Ding, Wang, & Wang, 2013).
3. Aggregation-Induced Emission for Bioimaging
9,10-Di-p-tolylanthracene and its derivatives have shown promise in aggregation-induced emission (AIE) applications. AIE is a unique property where luminosity increases in the aggregated state, making these compounds suitable for bioimaging and other optical applications (Wang, Liang, Liu, & Pu, 2020).
4. Synthesis and Chemical Modification
Various synthetic routes have been developed for 9,10-Di-p-tolylanthracene derivatives, such as the bis-Suzuki-Miyaura cross-coupling reaction. These methods provide access to novel polymer and dendrimer preparation, which are critical in materials science and organic synthesis (Kotha, Ghosh, & Deodhar, 2004).
Safety and Hazards
It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of 9,10-Di-p-tolylanthracene . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .
Mechanism of Action
Target of Action
9,10-Di-p-tolylanthracene is a photoluminescent small molecule
Mode of Action
As a photoluminescent molecule, it absorbs light at a specific wavelength (376 nm) and re-emits it at a different wavelength . This property could be utilized in various applications, such as in the development of organic light-emitting diodes (OLEDs) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9,10-Di-p-tolylanthracene. Factors such as temperature, light conditions, and the presence of other molecules could affect its photoluminescent properties and, therefore, its function. For instance, its photoluminescence is likely to be most effective under conditions where the appropriate wavelength of light is available .
properties
IUPAC Name |
9,10-bis(4-methylphenyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27-23-7-3-5-9-25(23)28(22-17-13-20(2)14-18-22)26-10-6-4-8-24(26)27/h3-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUFDQOIUPQMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458911 | |
Record name | 9,10-Di-p-tolylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Di-p-tolylanthracene | |
CAS RN |
43217-31-8 | |
Record name | 9,10-Di-p-tolylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Di-p-tolyl-anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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